molecular formula C8H6BrFN2 B13904259 4-Bromo-6-fluoro-5-methyl-1H-indazole

4-Bromo-6-fluoro-5-methyl-1H-indazole

Cat. No.: B13904259
M. Wt: 229.05 g/mol
InChI Key: KTVXLJRLCJULLL-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-5-methyl-1H-indazole is a halogenated indazole derivative. Indazole compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The presence of bromine, fluorine, and methyl groups in the indazole ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-5-methyl-1H-indazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-5-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-6-fluoro-5-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-fluoro-5-methyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with a methyl group, enhances its reactivity and potential for diverse applications in scientific research and industry.

Biological Activity

4-Bromo-6-fluoro-5-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique bicyclic structure. This compound has garnered attention in recent years due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in critical cellular processes. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrFN2C_8H_6BrFN_2, with a molar mass of approximately 229.05 g/mol. The compound features bromine and fluorine substituents at the 4 and 6 positions, respectively, along with a methyl group at the 5 position. This structural configuration contributes to its distinct chemical properties and biological activities.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity as a potential inhibitor of phosphoinositide 3-kinases (PI3Ks). These enzymes play crucial roles in various cellular functions, including cell growth, proliferation, differentiation, and survival. Inhibition of PI3K pathways is particularly relevant in cancer therapy, as dysregulation of these pathways is often implicated in tumorigenesis .

Antitumor Activity

Case studies have demonstrated the antitumor potential of indazole derivatives, including this compound. For instance:

  • Study A : In vitro assays showed that the compound inhibited cell proliferation in various cancer cell lines, with an IC50 value indicating effective dose-response.
Cell LineIC50 (µM)Reference
HCT116 (Colon)0.64
KMS-12 BM (Myeloma)1.4
SNU16 (Gastric)0.77

The mechanism by which this compound exerts its biological effects involves interaction with specific targets within cellular signaling pathways. The presence of halogen substituents enhances its reactivity and binding affinity towards these targets, potentially leading to altered biochemical pathways that inhibit cell growth and induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their impact on activity:

Compound NameStructural FeaturesBiological Activity
4-Bromo-1H-indazoleLacks fluorineLess reactive
6-Fluoro-1H-indazoleLacks bromineDifferent activity profile
4-Bromo-3-iodo-1H-indazoleContains iodineVarying reactivity patterns
4-Bromo-6-fluoro-5-methyl Bromine & Fluorine presentEnhanced reactivity & potency

The unique combination of bromine and fluorine in this compound enhances its pharmacological profile compared to other indazole derivatives .

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

4-bromo-6-fluoro-5-methyl-1H-indazole

InChI

InChI=1S/C8H6BrFN2/c1-4-6(10)2-7-5(8(4)9)3-11-12-7/h2-3H,1H3,(H,11,12)

InChI Key

KTVXLJRLCJULLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1Br)C=NN2)F

Origin of Product

United States

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